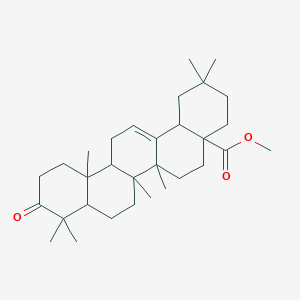

Methyl oleanonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl oleanonate involves several steps. Heating of oleanonic acid or methyl oleanonate with hydroxylamine hydrochloride affords the appropriate oximes. The oxime function can then be subjected to reactions such as reduction, acylation, cyclization to oxazole ring, and Beckmann rearrangement . A new simple method of synthesis of 3,12-diketone from methyl oleanonate has also been developed .Molecular Structure Analysis

Methyl oleanonate has a molecular formula of C31H50O3 . Its structure includes a five-ring skeleton and carboxyl, hydroxyl, or oxo groups .Chemical Reactions Analysis

The ozonolysis of methyl oleate monolayers at the air–water interface results in a surprisingly rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products . The rate coefficient for this oxidation is (5.7 ± 0.9) × 10−10 cm2 molecule−1 s−1 .Aplicaciones Científicas De Investigación

Methyl Oleanonate: A Comprehensive Analysis of Scientific Research Applications

Pharmacology PPARγ Agonist: Methyl oleanonate has been identified as a potential PPARγ agonist, which is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism (particularly glucose and lipid metabolism). This application suggests its potential use in treating conditions like diabetes and hyperlipidemia .

Derivative Synthesis Oxime Derivatives: Research has led to the synthesis of various derivatives of methyl oleanonate, such as oxime derivatives. These compounds have been studied for their enhanced biological activity and potential therapeutic applications .

Natural Product Chemistry Chios Mastic Gum Component: Methyl oleanonate is found in natural products such as Pistacia lentiscus var. Chia oleo-resin, commonly known as Chios mastic gum. The study of this compound contributes to understanding the pharmacological properties of natural resins .

Kidney Disease Therapeutics: Oleanolic acid, from which methyl oleanonate is derived, has shown promise in treating kidney diseases due to its protective effects. This suggests that methyl oleanonate may also have applications in developing treatments for kidney-related ailments .

Chemical Modification Acylation: Acylation of oleanolic acid oximes, including those derived from methyl oleanonate, effectively improves their cytotoxic properties. This chemical modification can lead to the development of new drugs with better efficacy and safety profiles .

Bioassay-Guided Fractionation: Bioassay-guided fractionation techniques have been used to isolate and identify active compounds from natural sources, with methyl oleanonate being one such compound identified as having biological activity towards PPARγ .

Direcciones Futuras

The future directions in the research of Methyl oleanonate and similar compounds seem to be focused on their potential anticancer effects. For instance, the introduction of different moieties, particularly the 3,5-dinitro group, resulted in the synthesis of highly potent cytotoxic agents with favorable SI and ADMETox parameters .

Mecanismo De Acción

Target of Action

Methyl oleanonate is a natural triterpene PPARγ agonist . PPARγ, or peroxisome proliferator-activated receptor gamma, is a type of nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses .

Mode of Action

As a PPARγ agonist, methyl oleanonate binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation .

Biochemical Pathways

The activation of PPARγ by methyl oleanonate affects various biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathway alterations depend on the specific cellular context and the presence of other signaling molecules.

Pharmacokinetics

As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body

Result of Action

The activation of PPARγ by methyl oleanonate can lead to a variety of cellular effects. These include changes in lipid and glucose metabolism, which can affect energy balance and insulin sensitivity . Additionally, PPARγ activation has anti-inflammatory effects, which can influence immune responses . Methyl oleanonate also has anti-cancer effects .

Action Environment

The action of methyl oleanonate can be influenced by various environmental factors. For example, the presence of other signaling molecules can affect the response to PPARγ activation

Propiedades

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUFCXCVKVCSV-VNNAKPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316509 | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl oleanonate | |

CAS RN |

1721-58-0 | |

| Record name | Methyl oleanonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

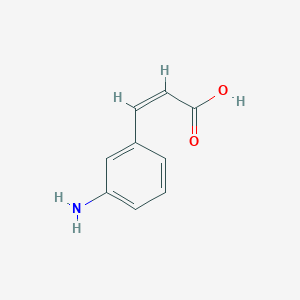

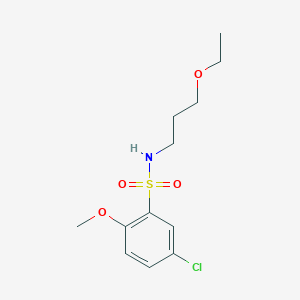

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

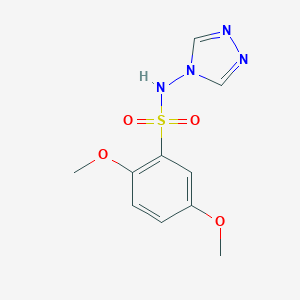

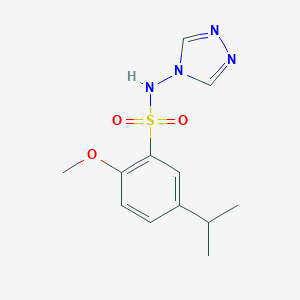

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)